6-Ethyl-1-naphthoic acid
Description
6-Ethyl-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and an ethyl substituent at the 6-position of the aromatic ring. Naphthoic acids are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional group versatility .
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
6-ethylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
QYRIVXSRWMNETK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between 6-Ethyl-1-naphthoic acid and related compounds, based on substituent type, position, and available data:
Note: Molecular weight for this compound is estimated based on structural analogs.
Key Findings:
Substituent Effects on Reactivity :
- Ethyl vs. Methyl : The ethyl group in this compound likely increases lipophilicity and steric hindrance compared to 6-Methyl-1-naphthoic acid, impacting binding affinity in biological systems .
- Hydroxy/Methoxy vs. Alkyl : Hydroxy and methoxy groups enhance polarity and electronic effects, enabling hydrogen bonding (hydroxy) or resonance stabilization (methoxy). These features are critical in metal chelation (hydroxy ) and photostability (methoxy ).
Positional Isomerism :
- Carboxylic acid placement (1- vs. 2-position) alters electronic distribution. For example, 6-Hydroxy-1-naphthoic acid shows stronger antimicrobial activity than 2-position analogs, possibly due to optimized molecular interactions .
Synthetic Routes :
- Ethyl and methyl derivatives are synthesized via electrophilic substitution (e.g., Friedel-Crafts), while hydroxy/methoxy analogs often require enzymatic or condensation methods .
Safety Profiles :
- Alkyl-substituted naphthoic acids (e.g., methyl, ethyl) generally exhibit mild irritation (H315/H319), whereas hydroxy derivatives require stricter handling due to higher reactivity and toxicity .
Q & A
Q. What experimental controls are critical when studying the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer :
- Blank Reactions : Run parallel reactions without the catalyst to quantify background reactivity .
- Enantiomeric Excess (ee) Validation : Use chiral HPLC or polarimetry to confirm stereoselectivity .
- Catalyst Recycling Tests : Recover and reuse the catalyst ≥3 times to assess stability and leaching .
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